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Compound of Interest

4-Hydrazinyl-1-methylpiperidine
Compound Name:
hydrochloride

Cat. No.: B7983659

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among
these, the piperidine ring is a ubiquitous structural motif found in a significant percentage of
small-molecule drugs approved by regulatory agencies like the European Medicines Agency
(EMA) and the US FDA.[1][2] Its prevalence is due to its ability to impart favorable
pharmacokinetic properties, including improved solubility and metabolic stability, while serving
as a versatile scaffold for introducing diverse chemical functionality. 4-Hydrazinyl-1-
methylpiperidine hydrochloride is a key building block within this chemical space. Its
bifunctional nature—possessing both a nucleophilic hydrazine group and a tertiary amine within
a conformationally restricted ring system—makes it a valuable synthon for constructing more
complex molecules with potential therapeutic applications.

The precise structural characterization of such a precursor is not merely an academic exercise;
it is a critical prerequisite for its effective use in drug development. An unambiguous
understanding of its three-dimensional structure, connectivity, and purity ensures the integrity of
subsequent synthetic steps and the predictable pharmacology of the final active
pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique
approach to the structural elucidation of 4-Hydrazinyl-1-methylpiperidine hydrochloride,
grounded in the principles of analytical chemistry and designed for the practicing researcher.

Molecular Overview and Physicochemical
Properties
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Before delving into analytical methodologies, it is essential to establish the fundamental
properties of the target compound.

Property Value Source

(1-methylpiperidin-4-
IUPAC Name ) ) [3]
yhhydrazine;hydrochloride

CAS Number 953052-98-7 [4][5]
Molecular Formula CeH16CIN3 [6]
] 165.67 g/mol (Hydrochloride
Molecular Weight [6]
Salt)
Free Base MW 129.21 g/mol [6]
Form Solid [7]

The hydrochloride salt form is particularly relevant in a pharmaceutical context, as it often
enhances the stability and aqueous solubility of amine-containing compounds. The presence of
the hydrochloride dictates specific choices in analytical techniques, particularly in sample
preparation and data interpretation.

Caption: 2D representation of 4-Hydrazinyl-1-methylpiperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Core Scaffold

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed
information about the carbon-hydrogen framework. For 4-Hydrazinyl-1-methylpiperidine
hydrochloride, both *H and 3C NMR are indispensable.

Expertise & Causality: Experimental Choices

¢ Solvent Selection: The choice of solvent is critical. Due to the presence of exchangeable
protons (N-H) and the compound's salt nature, deuterated water (D20) or dimethyl sulfoxide
(DMSO-de) are the preferred solvents. D20 will exchange with the N-H protons, causing their
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signals to disappear, which is a useful diagnostic tool. DMSO-ds will typically allow for the
observation of these protons, often as broad signals.

o Reference Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but it is
insoluble in D20. In such cases, a secondary standard like DSS (4,4-dimethyl-4-silapentane-
1-sulfonic acid) is used. For DMSO-ds, the residual solvent peak (*H = 2.50 ppm, 13C = 39.52
ppm) is commonly used for referencing.

'H NMR Spectroscopy: Proton Environment Analysis

The *H NMR spectrum provides information on the number of distinct proton environments,
their integration (ratio), and their coupling (neighboring protons).

Anticipated *H NMR Data (in D20, 300-500 MHz)
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Predicted
Proton . . . . .
. Chemical Shift  Multiplicity Integration Rationale
Assighment
(3, ppm)
Attached to a
positively
) charged
-CHs (N-methyl) ~2.8-3.0 Singlet (s) 3H ) )
nitrogen, leading
to a downfield
shift.
_ Deshielded by
-CH:z- (Axial, ) )
~2.9-3.2 Multiplet (m) 2H the adjacent
C2/C6) _
nitrogen atom.
Further
deshielded due
-CHa- . o
] ) to their position
(Equatorial, ~34-3.6 Multiplet (m) 2H )
relative to the
C2/C6) _ _
nitrogen lone pair
axis.
Methine proton
-CH- (C4) ~3.1-3.3 Multiplet (m) 1H attached to the
hydrazine group.
Typical aliphatic
-CHz- (Axial, _ .yp o P
~1.8-2.0 Multiplet (m) 2H piperidine
C3/C5)
protons.
-CHz- Slightly downfield
(Equatorial, ~2.1-23 Multiplet (m) 2H from their axial
C3/C5) counterparts.
Protons
-NH-NH:z Not observed - - exchange with

D20 solvent.

Note:The piperidine ring exists in a dynamic chair conformation.[8] The exact chemical shifts

and multiplicities for the ring protons can be complex due to axial and equatorial environments
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and their interconversion. High-resolution NMR may resolve these into distinct signals.[9]

3C NMR Spectroscopy: The Carbon Skeleton

The 13C NMR spectrum confirms the carbon framework of the molecule.

Anticipated 3C NMR Data (in D20, 75-125 MHz)

. Predicted Chemical Shift .
Carbon Assignment Rationale
(3, ppm)

Methine carbon attached to the
C4 ~55 - 60 electron-withdrawing hydrazine
group.

Carbons adjacent to the
C2/C6 ~52 -55 quaternized nitrogen atom are
significantly deshielded.

Aliphatic carbons further from
C3/C5 ~28 - 32
the heteroatoms.

Methyl carbon attached to the
N-CHs ~42 - 45 _
nitrogen atom.

Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of 4-Hydrazinyl-1-methylpiperidine
hydrochloride and dissolve it in 0.6-0.7 mL of DO or DMSO-ds in a clean, dry NMR tube.

 Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium
signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

e 1H Acquisition: Acquire a standard *H spectrum using a 90° pulse angle and a relaxation
delay of 1-2 seconds.

e 13C Acquisition: Acquire a proton-decoupled 3C spectrum. A sufficient number of scans
(typically several hundred to thousands) will be required due to the low natural abundance of
13C.
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» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the
appropriate reference.

Mass Spectrometry (MS): Confirming Molecular
Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and
gaining structural insights from its fragmentation patterns.

Expertise & Causality: Experimental Choices

« lonization Technique: Electrospray lonization (ESI) is the method of choice for this molecule.
Because the compound is already a salt, it exists as ions in solution, making it ideal for the
gentle "soft" ionization process of ESI, which minimizes premature fragmentation.

o Detection Mode: The analysis should be run in positive ion mode (ESI+) to detect the
cationic species, [CeH1sN3 + H]*.

Expected Mass Spectrum Data

The primary ion observed will be that of the protonated free base.

lon Calculated m/z Observed m/z Rationale

The molecular ion of
the free base (129.21)
plus a proton. High-
resolution MS (HRMS)
[M+H]*+ 130.1344 ~130.1 ]

can confirm the
elemental composition
to within a few parts

per million.

Tandem MS (MS/MS) for Structural Confirmation: By selecting the parent ion (m/z 130.1) and
subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be
generated, providing further structural validation.
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Predicted Major Fragment lons

Fragment m/z Proposed Structure/Loss

~98 Loss of hydrazine (-NHNH2)

83 Loss of hydrazine and a methyl radical (-
NHNHz, -CHs)

~70 Cleavage of the piperidine ring

Protocol: LC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent like methanol or water. Further dilute this stock solution to a final concentration of 1-
10 pg/mL with the mobile phase.

o Chromatography (Optional but Recommended): While direct infusion is possible, using a
liquid chromatography (LC) system first ensures sample purity and removes non-volatile
salts. A short C18 or HILIC column can be used.

e MS Parameters:
o Set the mass spectrometer to ESI positive ion mode.

o Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to
achieve a stable signal for the [M+H]* ion.

o Acquire a full scan spectrum over a relevant m/z range (e.g., 50-300 Da).

o For MS/MS, set up an experiment to isolate the ion at m/z 130.1 and apply collision
energy to induce fragmentation.
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Mass Spectrometry Workflow

1. Sample Prep 2.1LC Separation 3. ESI Source 4. Mass Analyzer (MS1) | jsolate Parent lon
(Dilute Solution) (Optional) (Positive lon Mode) (Scan for miz 130.1)

7. Data Analysis
(Confirm MW & Structure )

5. Collision Cell (CID) 6.

(Fragment m/z 130.1)

Mass Analyzer (MS2)
Scan Fragment lons)

Click to download full resolution via product page

Caption: Workflow for structural confirmation by Tandem Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: Interpreting the Spectrum

For 4-Hydrazinyl-1-methylpiperidine hydrochloride, the FTIR spectrum will be a composite
of signals from the piperidinium ion, the alkyl groups, and the hydrazinyl moiety. The
hydrochloride salt form will have a pronounced effect, particularly in the N-H stretching region.

[10]

Anticipated FTIR Absorption Bands
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Wavenumber . . . .
( 1 Vibration Type Functional Group Rationale
cm-

Characteristic
N-H Stretch

~3400 - 3200 (Asymmetric & Hydrazine (-NHz2)

Symmetric)

stretching vibrations
for primary amine
groups.[11]

A very broad and
strong absorption is
expected due to the
o protonated tertiary
~3200 - 2700 N*-H Stretch Piperidinium ion ) )
amine, often with
multiple sub-peaks.
This is a hallmark of

an amine salt.

Standard aliphatic C-
~2950 - 2850 C-H Stretch (Aliphatic)  -CHs, -CHz-, -CH- H stretching
vibrations.

. . ) Bending vibration of
~1630 - 1580 N-H Bend (Scissoring)  Hydrazine (-NH2) ] ]
the primary amine.

Scissoring and
~1470 - 1440 C-H Bend -CH2-, -CHs asymmetric bending

modes of alkyl groups.

Stretching vibrations

of the carbon-nitrogen
~1100 - 1000 C-N Stretch C-N Bonds )

bonds in the

piperidine ring.

Protocol: FTIR Analysis (ATR Method)

e Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean. Collect a background spectrum of the empty stage.

o Sample Application: Place a small amount of the solid 4-Hydrazinyl-1-methylpiperidine
hydrochloride powder directly onto the ATR crystal.
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o Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample
and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a
resolution of 4 cm~1,

o Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is
analyzed to identify the characteristic absorption bands.

Single-Crystal X-ray Crystallography: The Definitive
3D Structure

While spectroscopic methods provide powerful evidence for connectivity and functional groups,
single-crystal X-ray crystallography provides unambiguous, high-resolution information on the
three-dimensional arrangement of atoms in the solid state, including bond lengths, bond
angles, and stereochemistry.[12]

Expertise & Causality: From Molecule to Crystal

The primary challenge is growing a single crystal of sufficient size and quality. For
hydrochloride salts, this is often achieved through slow evaporation or vapor diffusion
techniques.[13][14] The goal is to allow the molecules to pack into a highly ordered, repeating
lattice. The resulting crystal structure will definitively show the chair conformation of the
piperidine ring, the orientation of the methyl and hydrazinyl substituents (axial vs. equatorial),
and the hydrogen bonding network involving the chloride anion.[14]

Protocol: Crystallization and X-ray Diffraction

o Crystallization:

o Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent
(e.g., methanol, ethanol, or a water/alcohol mixture) in a loosely covered vial. Allow the
solvent to evaporate slowly over several days to weeks.

o Vapor Diffusion: Dissolve the compound in a polar solvent (e.g., methanol). Place this vial
inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., diethyl ether). The
vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the
compound's solubility and promoting crystal growth.[13]
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» Crystal Mounting: Carefully select a well-formed, single crystal under a microscope and
mount it on a goniometer head.

» Data Collection:
o Mount the goniometer on the X-ray diffractometer.
o Cool the crystal (typically to 100 K) using a cryostream to minimize thermal vibrations.[13]

o Center the crystal in the X-ray beam and collect a series of diffraction images as the
crystal is rotated.

e Structure Solution and Refinement:
o The diffraction data is processed to determine the unit cell dimensions and space group.

o The structure is "solved" using computational methods to determine the initial positions of
the atoms.

o The atomic positions and thermal parameters are "refined" to achieve the best possible fit
between the observed and calculated diffraction patterns.

Overall Structural Elucidation Strategy

Target Compound:
4-Hydrazinyl-1-methylpiperidine HCI

NMR Spectroscopy Mass Spectrometry X-ray Crystallography
(*H, 13C) (ESI-MS/MS) PR S eeeses o) - 3D Structure
- Connectivity - Molecular Weight = IAUmEeIE]) € es - Stereochemist
19 - Salt Confirmation IStry
- C/H Framework - Fragmentation - Conformation

/.

Validated Structure
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Caption: Integrated workflow for the complete structural validation.

Conclusion: A Synthesized and Self-Validating
Approach

The structural elucidation of 4-Hydrazinyl-1-methylpiperidine hydrochloride is achieved not
by a single technique, but by the convergence of evidence from multiple, orthogonal analytical
methods.

 NMR establishes the fundamental carbon-hydrogen framework and connectivity.

o Mass Spectrometry provides definitive confirmation of the molecular weight and elemental
composition.

o FTIR offers rapid verification of key functional groups and confirms the presence of the
amine salt.

» X-ray Crystallography delivers the ultimate, unambiguous proof of the three-dimensional
structure.

Each protocol described herein acts as a self-validating system. The molecular weight from MS
must match the structure derived from NMR. The functional groups identified by FTIR must be
consistent with the NMR and MS data. Finally, the definitive 3D structure from crystallography
must be in complete agreement with the spectroscopic findings. This rigorous, multi-faceted
approach ensures the highest level of scientific integrity and provides the trustworthy data
required for advanced research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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